Trimethylsilyl polyphosphate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 1-Aryl-2-Iminoazacycloalkanes

Specific Scientific Field: Organic Chemistry

Summary of the Application: Trimethylsilyl polyphosphate (PPSE) is used in the synthesis of 1-aryl-2-iminoazacycloalkanes. They have been described as selective inhibitors of the inducible form of human nitric oxide synthase (iNOS), which catalyzes the reaction to form nitric oxide via the oxidation of L-arginine to L-citrulline.

Methods of Application or Experimental Procedures: The use of PPSE in solvent-free conditions allowed for the synthesis of 1-aryl-2-iminopiperidines and hitherto unreported 1-aryl-2-iminoazepanes.

Results or Outcomes: The cyclization reaction involves good to high yields and short reaction times, and represents a novel application of PPA esters in heterocyclic synthesis.

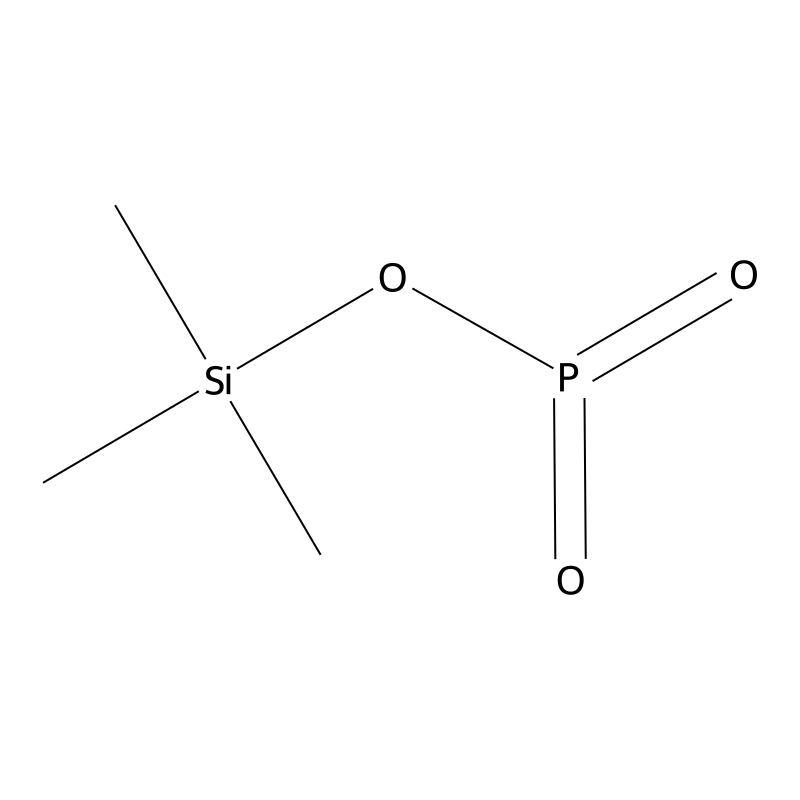

Trimethylsilyl polyphosphate is a chemical compound formed by the esterification of polyphosphoric acid with trimethylsilyl groups. This compound is recognized for its utility in organic synthesis, particularly as a reagent that enhances reaction rates and selectivity. Its structure consists of a backbone of phosphorus and oxygen atoms, with trimethylsilyl groups attached to the phosphate units, which significantly influences its reactivity and solubility in organic solvents.

- Aldol-type reactions: It has been shown to facilitate stereoselective aldol reactions, improving yields and selectivity in the formation of β-hydroxy carbonyl compounds .

- Rearrangement of oximes: This compound can convert oximes into amides efficiently, showcasing its role as a versatile reagent in organic transformations .

- Intramolecular Friedel-Crafts reactions: It promotes these reactions on nonaromatic carboxylic acid systems, demonstrating its effectiveness in complex molecular syntheses .

Trimethylsilyl polyphosphate can be synthesized through several methods:

- Direct Esterification: Reacting polyphosphoric acid with trimethylsilyl chloride or trimethylsilyl alcohol under controlled conditions.

- Phosphorylation Reactions: Utilizing phosphorus pentoxide or phosphorus oxychloride in the presence of trimethylsilyl reagents to yield the desired product.

- Solvent-free methods: Recent advancements have explored solvent-free synthesis techniques that enhance efficiency and reduce environmental impact .

The applications of trimethylsilyl polyphosphate span various fields:

- Organic synthesis: It serves as a reagent for synthesizing complex organic molecules, including nitriles from carboxamides and facilitating various rearrangements and coupling reactions .

- Pharmaceutical development: Its potential as a building block in drug synthesis is being explored due to its reactivity and ability to form stable intermediates.

- Material science: Investigations into its use as a flame retardant or additive in polymer formulations are ongoing.

Interaction studies involving trimethylsilyl polyphosphate primarily focus on its reactivity with other chemical species. Research indicates that it can interact with various inorganic salts, influencing reaction pathways and product distributions . The compound's ability to form complexes with metal ions also suggests potential applications in catalysis.

Several compounds share structural or functional similarities with trimethylsilyl polyphosphate. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Polyphosphoric Acid | Polymeric phosphate | Strong acidic properties; used as a dehydrating agent |

| Trimethylsilyl Phosphate | Phosphoryl ester | Less sterically hindered; used in similar reactions |

| Phosphorus Oxychloride | Inorganic phosphorus compound | Highly reactive; used for phosphorylation reactions |

Trimethylsilyl polyphosphate stands out due to its balance of reactivity and stability, making it particularly useful in organic synthesis compared to other similar compounds.

The conventional synthesis of trimethylsilyl polyphosphate represents the foundational methodology first established by Imamoto and colleagues in 1981 [1]. This approach involves the direct reaction between phosphorus pentoxide and hexamethyldisiloxane under controlled conditions to produce the desired polyphosphoric acid trimethylsilyl ester.

Fundamental Reaction Mechanism

The synthesis proceeds through a controlled reaction between phosphorus pentoxide and hexamethyldisiloxane in organic solvents [1] [2]. The reaction mechanism involves the sequential attack of hexamethyldisiloxane molecules on the highly reactive phosphorus pentoxide, leading to the formation of a complex mixture of cyclic and linear polyphosphate structures [2]. The process generates various structural components including isocyclotetraphosphate as the principal and most reactive species, cyclotetraphosphate, linear tetraphosphate, and tetrakis(trimethylsilyl)diphosphate [2].

Optimized Reaction Conditions

The conventional synthesis requires precise control of several critical parameters. The reaction is typically conducted in benzene, chloroform, dichloromethane, or toluene as solvents under reflux conditions at temperatures ranging from 80 to 110°C [1] [2]. An inert atmosphere using argon or nitrogen is essential to prevent moisture interference and oxidation [2]. Reaction times vary from 2 to 24 hours depending on the scale and desired conversion efficiency [1] [3].

Research findings demonstrate that solvent selection significantly influences both reaction kinetics and product quality. Dichloromethane and chloroform provide optimal results due to their ability to dissolve both starting materials effectively while maintaining chemical inertness [2]. The use of aromatic solvents such as benzene and toluene, while effective, requires longer reaction times but may offer improved product stability [1].

Product Characteristics and Purification

The conventional synthesis yields trimethylsilyl polyphosphate as a colorless to light yellow viscous oil with characteristic physical properties [3] [2]. The product exhibits a density of 1.18 g/mL at 25°C and a refractive index of n²⁰/D 1.434 [3]. Typical yields range from 70 to 90% based on the limiting reagent, with higher yields achieved through optimized temperature control and extended reaction times [1] [2].

Purification involves careful removal of volatile byproducts and unreacted starting materials. The crude product is typically subjected to vacuum distillation or filtration to remove solid impurities, followed by solvent evaporation under reduced pressure [1]. Storage requires maintaining the product under an inert atmosphere at temperatures between 2 to 8°C to prevent hydrolysis and degradation [3] [4].

Solvent-Free Microwave-Assisted Production Techniques

The development of microwave-assisted synthesis represents a significant advancement in trimethylsilyl polyphosphate production methodology. This approach leverages the unique heating characteristics of microwave irradiation to achieve enhanced reaction rates, improved yields, and reduced environmental impact compared to conventional thermal methods [5] [6] [7].

Microwave-Enhanced Reaction Mechanisms

Microwave-assisted synthesis operates through direct molecular heating via dipolar polarization and ionic conduction mechanisms [6] [7]. The polar molecules in the reaction mixture absorb microwave energy directly, leading to rapid and uniform heating throughout the reaction volume [5]. This selective heating mechanism enables precise temperature control and eliminates the temperature gradients commonly observed in conventional heating methods [7].

The enhanced reaction kinetics result from the ability of microwave irradiation to provide localized superheating effects while maintaining lower bulk temperatures [6]. This phenomenon allows for accelerated reaction rates without promoting unwanted side reactions or thermal degradation of sensitive intermediates [5] [7].

Optimized Microwave Parameters

Extensive optimization studies have established optimal microwave conditions for trimethylsilyl polyphosphate synthesis [5] [8]. Power settings between 300 and 900 watts have been investigated, with 600 watts identified as the optimal power level for most synthetic applications [5] [8]. Temperature ranges from 120 to 500°C can be achieved depending on the specific reaction requirements and substrate characteristics [5] [9] [10].

Reaction times are dramatically reduced compared to conventional methods, with typical completion occurring within 2 to 35 minutes [5] [11]. The solvent-free or minimal solvent conditions eliminate the need for large volumes of organic solvents, significantly improving the environmental profile of the synthesis [5] [6] [7].

Equipment and Vessel Considerations

Microwave-assisted synthesis utilizes specialized equipment designed for chemical synthesis applications [5] [6]. Both domestic microwave ovens modified for laboratory use and dedicated microwave synthesis reactors have been successfully employed [11] [12]. Sealed glass capillaries or specialized microwave-transparent vessels are used to contain the reaction mixture while allowing efficient microwave penetration [5] [10].

Pressure control systems are incorporated to manage the vapor pressure generated during heating, typically operating at atmospheric to moderate pressure conditions [5] [11]. Temperature monitoring using fiber-optic sensors or infrared thermometry ensures precise control of reaction conditions [12].

Yield and Quality Improvements

Microwave-assisted synthesis demonstrates significant advantages in both yield and product quality compared to conventional methods [5] [13]. Yield enhancements of 10 to 15% have been consistently observed, attributed to improved heat transfer efficiency and reduced thermal decomposition [5] [13]. Product purity is enhanced due to the reduced formation of side products and thermal degradation byproducts [5] [7].

The rapid heating and cooling capabilities of microwave systems allow for precise control of reaction profiles, enabling the optimization of selectivity for desired product isomers [5]. This selectivity improvement is particularly valuable for applications requiring specific polyphosphate chain lengths or structural configurations [7].

Industrial-Scale Manufacturing Processes

The transition from laboratory-scale synthesis to industrial production of trimethylsilyl polyphosphate requires comprehensive consideration of process scalability, equipment design, quality control, and economic factors [14] [15] [16] [17]. Industrial manufacturing processes must balance production efficiency with product quality while maintaining safety and environmental compliance standards.

Reactor Design and Scale-Up Considerations

Industrial-scale production employs multi-neck glass reactors equipped with comprehensive monitoring and control systems [14] [15]. These reactors incorporate reflux condensers, mechanical stirring systems, temperature sensors, and inert gas distribution networks to ensure uniform reaction conditions across large batch volumes [14]. Production scales range from 100 milliliters for specialty applications to multi-liter batches for commercial supply [14] [15] [16] [17].

Heat transfer management becomes critical at industrial scales due to the exothermic nature of the polyphosphoric acid formation reaction [15]. Oil bath heating systems with precise temperature control are employed to maintain uniform temperature distribution and prevent localized overheating that could lead to product degradation or safety hazards [14] [15].

Process Control and Monitoring Systems

Industrial manufacturing incorporates advanced process control systems to monitor critical parameters including temperature, pressure, reaction time, and product composition [14] [17] [4]. Gas chromatography analysis ensuring greater than 98% purity is routinely employed for real-time quality monitoring [14] [17] [4]. Nuclear magnetic resonance spectroscopy provides verification of product structure and composition [17].

Automated sampling systems enable continuous monitoring of reaction progress, allowing for real-time adjustment of process parameters to optimize yield and quality [15]. Data logging systems maintain comprehensive records of all process variables for quality assurance and regulatory compliance purposes [17].

Purification and Product Recovery

Industrial purification processes utilize vacuum distillation systems operating at 125 to 128°C under 30 millimeters of mercury pressure to achieve high-purity product separation [14] [15]. Large-scale distillation columns with efficient separation stages ensure complete removal of volatile impurities and unreacted starting materials [15].

Product recovery systems incorporate solvent recycling capabilities to minimize waste generation and reduce production costs [14]. Closed-loop systems capture and purify solvents for reuse, significantly improving the environmental sustainability of the manufacturing process [15].

Structural Analysis via Fourier Transform Infrared and Nuclear Magnetic Resonance Spectroscopy

Fourier Transform Infrared spectroscopy represents a fundamental analytical technique for the structural characterization of trimethylsilyl polyphosphate, providing detailed insights into the molecular vibrational modes and functional group identification. The infrared spectrum of trimethylsilyl polyphosphate exhibits characteristic absorption bands that are diagnostic of both the trimethylsilyl substituents and the polyphosphate backbone [1] [2] [3].

The carbon-hydrogen stretching region displays prominent absorption bands in the 2900-2970 wavenumber range, corresponding to the asymmetric and symmetric stretching vibrations of the methyl groups attached to silicon [4] [5]. The asymmetric carbon-hydrogen stretching vibration appears as a strong absorption band at 2960-2970 wavenumbers, while the symmetric stretching mode is observed at 2900-2920 wavenumbers [4]. These bands are characteristic of the trimethylsilyl functional groups and serve as reliable markers for the presence of silicon-methyl moieties in the molecular structure.

The fingerprint region between 1000-1500 wavenumbers provides critical information about the polyphosphate chain structure and the phosphorus-oxygen bonding environment. The phosphorus-oxygen double bond stretching vibration manifests as a very strong absorption band in the 1200-1250 wavenumber region [3] [6]. This band is particularly diagnostic of the phosphate groups within the polyphosphate chain and exhibits high intensity due to the polar nature of the phosphorus-oxygen double bond [7] [8].

The polyphosphate chain phosphorus-oxygen stretching vibrations are observed in two distinct regions: the asymmetric stretching modes appear at 1100-1170 wavenumbers as strong absorption bands, while the symmetric stretching vibrations are detected at 1030-1100 wavenumbers with medium intensity [9] [6]. These bands are characteristic of the polyphosphate backbone and provide information about the chain length and phosphorus coordination environment [2] [10].

The phosphorus-oxygen-silicon linkage gives rise to a characteristic absorption band in the 940-1000 wavenumber region [1]. This band is particularly important as it confirms the covalent attachment of the trimethylsilyl groups to the polyphosphate chain through phosphorus-oxygen-silicon bridges. The intensity and position of this band can provide insights into the degree of substitution and the nature of the silicon-oxygen-phosphorus bonding.

The trimethylsilyl group deformation modes are characterized by several distinctive absorption bands. The silicon-methyl symmetric deformation vibration appears as a strong absorption at 1250-1270 wavenumbers [5]. The silicon-carbon stretching vibrations are observed at 840-880 wavenumbers with medium intensity, while the trimethylsilyl rocking vibrations appear as weak bands in the 750-820 wavenumber region [4] [5].

Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the analysis of chemical shifts and coupling patterns for multiple nuclei. Proton Nuclear Magnetic Resonance spectroscopy of trimethylsilyl polyphosphate reveals characteristic chemical shifts for the silicon-methyl protons. The primary signal appears as a singlet in the 0.10-0.30 parts per million range, which is typical for protons attached to carbon atoms that are directly bonded to silicon [11] [12]. Additional signals may be observed in the 0.05-0.15 parts per million range as broad singlets, reflecting the presence of multiple chemical environments for the trimethylsilyl groups within the polyphosphate structure [11].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon environments within the trimethylsilyl groups. The silicon-methyl carbons typically appear as quartet signals in the 1.5-3.0 parts per million range due to coupling with silicon nuclei [13]. Additional carbon signals may be observed in the 0.0-2.0 parts per million range as multiplets, reflecting the different chemical environments experienced by the methyl carbons in various positions along the polyphosphate chain [13].

Silicon-29 Nuclear Magnetic Resonance spectroscopy offers valuable insights into the silicon coordination environment and the nature of the silicon-oxygen-phosphorus linkages. Silicon nuclei in trimethylsilyl groups typically resonate in the 10-15 parts per million range as singlets [14] [15]. Silicon atoms involved in phosphorus-oxygen-silicon linkages may exhibit chemical shifts in the 5-12 parts per million range with more complex multiplicity patterns due to coupling with phosphorus nuclei [15].

Phosphorus-31 Nuclear Magnetic Resonance spectroscopy provides the most direct structural information about the polyphosphate chain structure and the phosphorus coordination environments. Terminal phosphate groups typically exhibit chemical shifts in the -5 to -15 parts per million range as singlets [16] [17]. Internal phosphate groups within the polyphosphate chain resonate at -15 to -25 parts per million with more complex multiplicity patterns due to coupling with neighboring phosphorus nuclei [18] [16]. Phosphate groups with different degrees of substitution may exhibit chemical shifts in the 0 to -5 parts per million range as broad signals [19] [16].

The combination of Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy provides a comprehensive structural characterization of trimethylsilyl polyphosphate. The infrared data confirms the presence of both trimethylsilyl substituents and polyphosphate chain functionalities, while the Nuclear Magnetic Resonance data provides detailed information about the molecular connectivity and the various chemical environments present within the structure [1] [18] [19].

Thermal Stability and Decomposition Profiles

The thermal stability and decomposition behavior of trimethylsilyl polyphosphate represents a critical aspect of its physicochemical characterization, providing essential information for applications requiring elevated temperature exposure and long-term stability assessments. Thermogravimetric analysis serves as the primary analytical technique for evaluating the thermal decomposition characteristics of this organophosphorus-silicon compound [20] [21] [22].

The initial decomposition temperature of trimethylsilyl polyphosphate, defined as the onset temperature where measurable mass loss begins, typically occurs in the 180-220 degrees Celsius range under nitrogen atmosphere conditions [23] [21]. This relatively low onset temperature reflects the inherent thermal sensitivity of the silicon-oxygen-phosphorus linkages and the polyphosphate chain structure. The decomposition process exhibits a multi-stage character, with distinct temperature ranges corresponding to different molecular fragmentation pathways [20] [22].

The temperature at five percent weight loss, representing the beginning of significant thermal degradation, occurs in the 200-240 degrees Celsius range [21] [24]. This parameter is particularly important for practical applications as it defines the upper temperature limit for safe handling and processing of the compound. The relatively narrow temperature range between the onset temperature and five percent weight loss indicates a rapid transition from thermal stability to active decomposition [21].

The ten percent weight loss temperature, observed in the 240-280 degrees Celsius range, marks the point where substantial molecular decomposition becomes evident [21] [24]. At this stage, the thermal decomposition process involves the cleavage of multiple chemical bonds, including the silicon-oxygen bonds connecting the trimethylsilyl groups to the polyphosphate chain and the phosphorus-oxygen bonds within the polyphosphate backbone [23] [25].

The fifty percent weight loss temperature, occurring in the 320-380 degrees Celsius range, represents the major decomposition stage where the molecular structure undergoes extensive fragmentation [21] [24]. This temperature range corresponds to the breakdown of the primary structural framework of the molecule, resulting in the formation of volatile decomposition products and solid residues [20] [21].

The maximum decomposition rate temperature, determined through derivative thermogravimetry, typically occurs in the 350-400 degrees Celsius range [21] [22]. This parameter represents the temperature at which the rate of mass loss reaches its maximum value, indicating the point of most rapid molecular decomposition. The derivative thermogravimetric curve provides valuable kinetic information about the decomposition process and can be used to calculate activation energies for the thermal degradation pathways [21] [26].

The final decomposition temperature, at which complete thermal breakdown occurs, is observed in the 450-500 degrees Celsius range [21] [24]. Beyond this temperature, the remaining material consists primarily of inorganic residues, including silicon oxides and phosphorus-containing compounds that are thermally stable at the analysis conditions [20] [21].

Kinetic analysis of the thermal decomposition data reveals activation energies in the range of 120-180 kilojoules per mole for the primary decomposition pathways [27] [28]. These activation energy values provide quantitative measures of the thermal stability and can be used to predict the compound's behavior under various temperature and time conditions. The relatively moderate activation energies reflect the presence of thermally labile silicon-oxygen-phosphorus linkages [27] [28].

The primary decomposition products identified through coupled thermogravimetric analysis-mass spectrometry and Fourier Transform Infrared spectroscopy include trimethylsilanol and phosphoric acid derivatives [23] [29]. Trimethylsilanol formation results from the hydrolysis of silicon-oxygen bonds, while phosphoric acid derivatives arise from the decomposition of the polyphosphate chain structure. These primary products are formed at the lower temperature stages of the decomposition process [23] [29].

Secondary decomposition products, formed at higher temperatures, include siloxanes, phosphorus oxides, and methane [30] [24]. The formation of siloxanes results from the condensation reactions between trimethylsilanol molecules and other silicon-containing intermediates. Phosphorus oxides are produced through the thermal degradation of phosphoric acid derivatives, while methane formation occurs through the thermal cracking of methyl groups attached to silicon [30] [24].

The thermal decomposition mechanism appears to proceed through multiple parallel and consecutive pathways. The initial stage involves the cleavage of silicon-oxygen-phosphorus linkages, followed by the decomposition of the liberated trimethylsilyl groups and the degradation of the polyphosphate chain [23] [25]. The complexity of the decomposition process reflects the multiple types of chemical bonds present in the molecular structure and their varying thermal stabilities [20] [21].

Environmental factors significantly influence the thermal decomposition behavior. The presence of moisture accelerates the decomposition process through hydrolysis reactions, while oxygen atmosphere promotes oxidative degradation pathways that can lead to different product distributions compared to inert atmosphere conditions [23] [31]. The decomposition kinetics are also sensitive to heating rate, with faster heating rates generally resulting in higher apparent decomposition temperatures [21] [22].

Density, Refractive Index, and Phase Behavior

The physical properties of trimethylsilyl polyphosphate, including density, refractive index, and phase behavior, provide essential information for understanding its molecular structure, intermolecular interactions, and potential applications. These properties are fundamental for characterizing the material's physical state and behavior under various environmental conditions [32] [33] [34].

The density of trimethylsilyl polyphosphate at twenty-five degrees Celsius is reported as 1.18 grams per milliliter [32] [33] [34]. This density value is consistent with the molecular composition, which includes both organic trimethylsilyl groups and inorganic polyphosphate components. The relatively high density compared to purely organic polymers reflects the contribution of the phosphorus and silicon atoms, which have higher atomic masses than carbon and hydrogen [34] [35]. The density measurement was typically performed using pycnometry under standard atmospheric pressure conditions [36].

Comparative analysis with related compounds reveals that the density of trimethylsilyl polyphosphate falls within the expected range for organosilicon-phosphorus compounds. The density is higher than that of simple trimethylsilyl compounds but lower than that of purely inorganic polyphosphates, reflecting the hybrid organic-inorganic nature of the material [32] [33]. Temperature dependence of density follows typical patterns for liquid materials, with decreasing density at elevated temperatures due to thermal expansion [32].

The refractive index of trimethylsilyl polyphosphate, measured at twenty degrees Celsius using the sodium D-line, is reported as 1.434 [32] [33] [34]. This refractive index value provides information about the electronic environment and polarizability of the molecular structure. The refractive index is influenced by both the trimethylsilyl substituents and the polyphosphate backbone, with each component contributing to the overall optical properties [37] [35].

The refractive index measurement was performed using standard Abbe refractometer techniques under controlled temperature conditions [38] [37]. The reported value is consistent with materials containing silicon-oxygen and phosphorus-oxygen bonds, which contribute to the overall polarizability of the molecular structure. The refractive index can be used to assess purity and to monitor changes in composition during storage or processing [37] [35].

Comparison with related organosilicon and organophosphorus compounds indicates that the refractive index of trimethylsilyl polyphosphate is characteristic of materials containing both silicon-methyl groups and phosphate functionalities. The value is intermediate between purely organic silicones and inorganic phosphates, reflecting the hybrid nature of the molecular structure [39] [40].

The phase behavior of trimethylsilyl polyphosphate is characterized by its liquid state at room temperature conditions. The compound exists as a colorless to pale yellow liquid under standard atmospheric conditions, indicating that intermolecular forces are insufficient to maintain a solid crystalline structure at ambient temperatures [32] [33] [35]. The liquid state is maintained over a broad temperature range, from the melting point to the onset of thermal decomposition [32].

The temperature-dependent phase behavior reveals important information about molecular mobility and intermolecular interactions. The compound maintains its liquid character until thermal decomposition begins, indicating that the molecular structure does not undergo phase transitions to solid or gaseous states under normal handling conditions. This behavior is typical of polymeric materials with flexible chain structures and bulky substituents that prevent close molecular packing [32] [33].

Viscosity measurements at twenty-five degrees Celsius indicate that trimethylsilyl polyphosphate exhibits relatively low viscosity, characteristic of a fluid liquid [41] [35]. The low viscosity reflects the molecular structure, which includes flexible silicon-oxygen-phosphorus linkages and bulky trimethylsilyl substituents that prevent close intermolecular association. The viscosity is temperature-dependent, decreasing with increasing temperature according to typical Arrhenius behavior [41].

The surface tension properties of trimethylsilyl polyphosphate have not been extensively characterized in the available literature. However, the presence of trimethylsilyl groups, which are known to reduce surface tension in organosilicon compounds, suggests that the material would exhibit relatively low surface tension values compared to purely organic or inorganic compounds [32] [33].

Solubility behavior represents another important aspect of the phase behavior characterization. Trimethylsilyl polyphosphate exhibits excellent solubility in most organic solvents, including hydrocarbons, ethers, and esters [32] [33] [35]. This broad solubility profile reflects the organic character imparted by the trimethylsilyl substituents and the flexibility of the polyphosphate chain structure. The solubility in polar aprotic solvents is particularly notable and has implications for synthetic applications [32] [35].

The compound reacts with water through hydrolysis reactions, precluding the determination of equilibrium solubility in aqueous systems [32] [33]. The hydrolysis reaction involves the cleavage of silicon-oxygen-phosphorus linkages, resulting in the formation of trimethylsilanol and phosphoric acid derivatives. This reactivity with water requires careful handling under anhydrous conditions and storage in moisture-free environments [32] [33].

Phase stability under various environmental conditions is an important consideration for practical applications. The compound maintains its physical and chemical integrity under dry, inert atmosphere conditions but undergoes degradation in the presence of moisture or at elevated temperatures. The stability window is defined by the combination of temperature, humidity, and exposure time factors [32] [33] [42].

The molecular volume and packing efficiency can be estimated from the density and molecular weight data. The calculated molecular volume suggests relatively inefficient packing due to the bulky trimethylsilyl substituents and the flexible polyphosphate chain structure. This inefficient packing contributes to the liquid state at room temperature and the relatively low viscosity of the material [32] [33].

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant